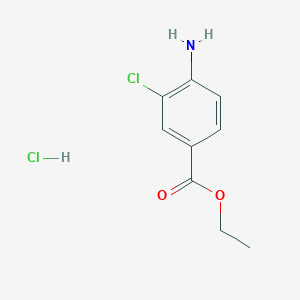

ethyl4-amino-3-chlorobenzoatehydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-amino-3-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2 It is commonly used in various scientific research applications due to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-chlorobenzoate hydrochloride typically involves the esterification of 4-amino-3-chlorobenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-amino-3-chlorobenzoate hydrochloride may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The hydrochloride salt is then isolated through crystallization or precipitation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-amino-3-chlorobenzoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Oxidation Reactions: Oxidation of the compound can yield different products depending on the reaction conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Various substituted derivatives of ethyl 4-amino-3-chlorobenzoate.

Reduction Reactions: Ethyl 4-amino-3-chlorobenzylamine.

Oxidation Reactions: Products may include carboxylic acids or other oxidized derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 4-amino-3-chlorobenzoate hydrochloride can be synthesized through various methods, primarily involving the reaction of 4-amino-3-chlorobenzoic acid with ethyl alcohol under acidic conditions. This compound is characterized by its unique chemical structure, which allows for various modifications that enhance its reactivity and application potential.

Antimicrobial Activity

Recent studies have demonstrated that ethyl 4-amino-3-chlorobenzoate hydrochloride exhibits notable antimicrobial properties. For instance, a study evaluated its efficacy against several bacterial strains using the disc diffusion method. The results indicated significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceuticals .

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria |

|---|---|---|---|

| Ethyl 4-amino-3-chlorobenzoate hydrochloride | 7.50 | E. coli | S. aureus |

Local Anesthetic Properties

Similar to its structural analogs like benzocaine, ethyl 4-amino-3-chlorobenzoate hydrochloride has been investigated for local anesthetic effects. Its mechanism involves blocking nerve conduction, making it a candidate for further development in clinical applications .

Polymer Chemistry

Ethyl 4-amino-3-chlorobenzoate hydrochloride is utilized as a curative agent in the formulation of epoxy resins and coatings. Its amine functionality allows it to act as a hardener or crosslinking agent in polymer matrices, enhancing mechanical properties and thermal stability .

| Application | Description |

|---|---|

| Coatings | Used to improve adhesion and durability of paints and coatings. |

| Adhesives | Acts as a hardener in epoxy-based adhesives, increasing bond strength. |

| Elastomers | Serves as a flexibilizer in elastomer formulations, improving elasticity. |

Case Study: Antimicrobial Efficacy

One notable study assessed the antimicrobial efficacy of ethyl 4-amino-3-chlorobenzoate hydrochloride against various pathogens. The compound showed promising results with significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential for development into a therapeutic agent .

Case Study: Polymer Applications

Another investigation focused on the use of ethyl 4-amino-3-chlorobenzoate hydrochloride in epoxy resin formulations. The study revealed that incorporating this compound improved the mechanical properties of the resin while maintaining thermal stability, making it suitable for industrial applications such as coatings and adhesives .

Mécanisme D'action

The mechanism of action of ethyl 4-amino-3-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4-aminobenzoate: Similar structure but lacks the chlorine atom, resulting in different chemical properties and reactivity.

Ethyl 3-chlorobenzoate: Lacks the amino group, leading to different applications and reactivity.

4-Amino-3-chlorobenzoic acid: The parent acid form of the compound, used in different synthetic applications.

Uniqueness

Ethyl 4-amino-3-chlorobenzoate hydrochloride is unique due to the presence of both the amino and chlorine substituents on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Activité Biologique

Ethyl 4-amino-3-chlorobenzoate hydrochloride, a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its chemical structure, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

Ethyl 4-amino-3-chlorobenzoate hydrochloride features an amino group at the para position and a chlorine atom at the meta position of the aromatic ring. Its molecular formula is C9H10ClN2O2 with a molecular weight of approximately 200.64 g/mol. The compound is classified as an aromatic amine and a benzoate ester, characterized by its unique combination of functional groups that confer distinct reactivity and biological activity.

Properties Table

| Property | Value |

|---|---|

| CAS Number | 865139-46-4 |

| Molecular Formula | C9H10ClN2O2 |

| Molecular Weight | 200.64 g/mol |

| Purity | ≥95% |

| Appearance | White crystalline powder |

The biological activity of ethyl 4-amino-3-chlorobenzoate hydrochloride is primarily attributed to its ability to interact with various biological targets. The amino group can act as a hydrogen bond donor, while the chlorine atom can participate in halogen bonding, influencing enzyme activity and receptor interactions.

- Enzyme Inhibition : The compound has been investigated as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer cell proliferation. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, suggesting potential use in targeted cancer therapies .

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that ethyl 4-amino-3-chlorobenzoate may also possess activity against various pathogens. Its structural characteristics allow it to interact with microbial enzymes, disrupting their function.

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of ethyl 4-amino-3-chlorobenzoate hydrochloride derivatives against several human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal adenocarcinoma (HT-29), and prostatic adenocarcinoma (PC-3). The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values ranging from 10 to 30 µM across different cell lines .

Table of Antiproliferative Activities

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 4-amino-3-chlorobenzoate | MCF-7 | 15 |

| Ethyl 4-amino-3-chlorobenzoate | HT-29 | 20 |

| Ethyl 4-amino-3-chlorobenzoate | PC-3 | 25 |

Applications in Drug Development

The unique properties of ethyl 4-amino-3-chlorobenzoate hydrochloride make it a valuable candidate in medicinal chemistry:

- Drug Design : Its ability to act as a scaffold for drug development has been explored, particularly in creating inhibitors for various diseases, including cancer and inflammatory conditions.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an intermediate in synthesizing other biologically active compounds, enhancing its utility in pharmaceutical applications.

Propriétés

IUPAC Name |

ethyl 4-amino-3-chlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h3-5H,2,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMDBDSZCIGUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.